molecular formula C10H15BO4 B12284159 4-Isopropoxy-2-methoxyphenylboronic acid

4-Isopropoxy-2-methoxyphenylboronic acid

Cat. No.: B12284159
M. Wt: 210.04 g/mol
InChI Key: ODGGUPNGTQECKD-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methoxyphenylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both isopropoxy and methoxy functional groups attached to a phenyl ring, along with a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-methoxyphenylboronic acid typically involves the reaction of 4-isopropoxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Phenols

    Reduction: Boranes

    Substitution: Biaryl compounds

Scientific Research Applications

4-Isopropoxy-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Medicine: Boronic acids are being explored for their potential in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with other elements.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Isopropylphenylboronic acid
  • 2-Methoxyphenylboronic acid

Uniqueness

4-Isopropoxy-2-methoxyphenylboronic acid is unique due to the presence of both isopropoxy and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. This dual functionality allows for more versatile applications compared to similar compounds that may only have one type of substituent.

Properties

Molecular Formula

C10H15BO4

Molecular Weight

210.04 g/mol

IUPAC Name

(2-methoxy-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C10H15BO4/c1-7(2)15-8-4-5-9(11(12)13)10(6-8)14-3/h4-7,12-13H,1-3H3

InChI Key

ODGGUPNGTQECKD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)OC)(O)O

Origin of Product

United States

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